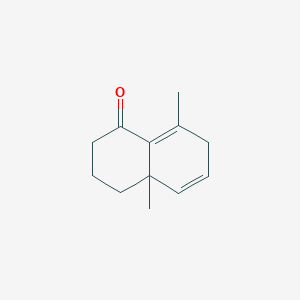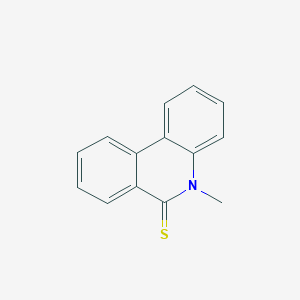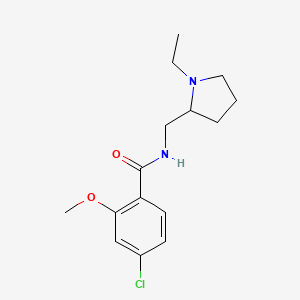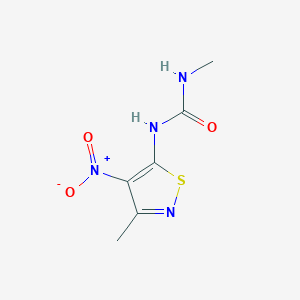
N-Methyl-N'-(3-methyl-4-nitro-1,2-thiazol-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N’-(3-methyl-4-nitro-1,2-thiazol-5-yl)urea is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a nitro group at the 4-position and a methyl group at the 3-position of the thiazole ring, along with a urea moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-(3-methyl-4-nitro-1,2-thiazol-5-yl)urea typically involves the reaction of 3-methyl-4-nitro-1,2-thiazole with N-methylurea. The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-Methyl-N’-(3-methyl-4-nitro-1,2-thiazol-5-yl)urea may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the process include alcohols and ethers, which help in dissolving the reactants and facilitating the reaction.
化学反応の分析
Types of Reactions
N-Methyl-N’-(3-methyl-4-nitro-1,2-thiazol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as amino-thiazoles and substituted thiazoles, which can have different biological and chemical properties.
科学的研究の応用
N-Methyl-N’-(3-methyl-4-nitro-1,2-thiazol-5-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: It is used in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of N-Methyl-N’-(3-methyl-4-nitro-1,2-thiazol-5-yl)urea involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to various biological effects. The thiazole ring can also participate in binding to specific enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
N-Methyl-N’-nitro-N-nitrosoguanidine: Known for its mutagenic properties.
N-Methyl-4-nitroaniline: Used in the synthesis of dyes and pigments.
Methylnitronitrosoguanidine: Utilized as a biochemical tool in research.
Uniqueness
N-Methyl-N’-(3-methyl-4-nitro-1,2-thiazol-5-yl)urea is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and a urea moiety makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
65439-23-8 |
|---|---|
分子式 |
C6H8N4O3S |
分子量 |
216.22 g/mol |
IUPAC名 |
1-methyl-3-(3-methyl-4-nitro-1,2-thiazol-5-yl)urea |
InChI |
InChI=1S/C6H8N4O3S/c1-3-4(10(12)13)5(14-9-3)8-6(11)7-2/h1-2H3,(H2,7,8,11) |
InChIキー |
YGEMRNBUQIUBCB-UHFFFAOYSA-N |
正規SMILES |
CC1=NSC(=C1[N+](=O)[O-])NC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone](/img/structure/B14474964.png)
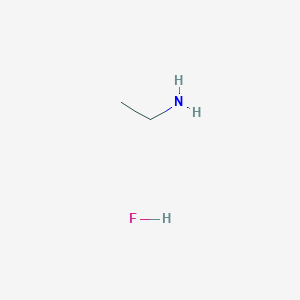
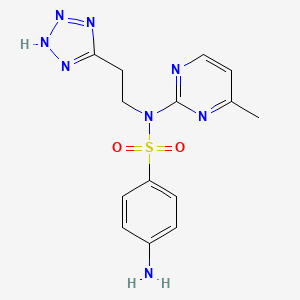
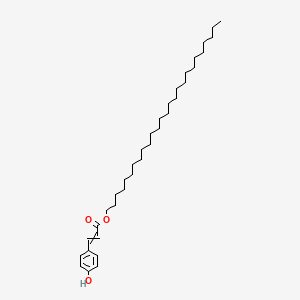



![4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde](/img/structure/B14474996.png)
